Cas no 1798515-42-0 ((5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone)
![(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone structure](https://ja.kuujia.com/scimg/cas/1798515-42-0x500.png)
(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone 化学的及び物理的性質
名前と識別子
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- (5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
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- インチ: 1S/C17H15BrClN7O/c18-12-1-2-14(19)13(7-12)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2
- InChIKey: ZBWQXRMPSRTULZ-UHFFFAOYSA-N
- SMILES: C(C1=CC(Br)=CC=C1Cl)(N1CCN(C2C=C(N3C=NC=N3)N=CN=2)CC1)=O
じっけんとくせい
- 密度みつど: 1.70±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 696.8±65.0 °C(Predicted)
- 酸度系数(pKa): 2.22±0.37(Predicted)
(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6469-2275-10mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-2mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-3mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-1mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-5mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-20μmol |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-15mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-100mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 100mg |
$248.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-25mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6469-2275-30mg |
4-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine |
1798515-42-0 | 90%+ | 30mg |
$119.0 | 2023-04-25 |
(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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3. Back matter
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanoneに関する追加情報
Introduction to (5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone and Its Significance in Modern Chemical Biology
(5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone is a compound with a complex molecular structure that has garnered significant attention in the field of chemical biology due to its potential applications in drug discovery and therapeutic development. This compound, identified by its CAS number CAS no. 1798515-42-0, represents a sophisticated fusion of aromatic rings and heterocyclic structures, which are commonly found in biologically active molecules. The presence of bromine and chlorine substituents on the phenyl ring, along with the piperazine and triazole moieties, contributes to its unique chemical properties and biological interactions.
The structure of (5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone is designed to interact with biological targets in a highly specific manner. The 5-Bromo-2-chlorophenyl moiety is known for its ability to modulate enzyme activity and receptor binding, while the piperazine ring is a common pharmacophore in many drugs due to its ability to enhance solubility and bioavailability. The integration of these elements with the [4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl group creates a molecule that is both structurally diverse and functionally intriguing.
In recent years, there has been a growing interest in the development of small molecules that can modulate the activity of protein kinases, which are key targets in cancer therapy. The [6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl group in this compound has been shown to have kinase inhibitory properties, making it a promising candidate for further investigation. Studies have demonstrated that such triazole-containing compounds can interfere with the ATP-binding site of kinases, thereby inhibiting their activity and potentially leading to therapeutic effects.
The combination of bromine and chlorine substituents on the phenyl ring also contributes to the compound's potential as a drug candidate. These halogen atoms can enhance binding affinity by participating in hydrophobic interactions and dipole-dipole interactions with biological targets. Additionally, they can serve as handles for further chemical modifications, allowing for the development of more potent and selective derivatives.
Recent research has highlighted the importance of understanding the structural features that contribute to the biological activity of small molecules. Computational studies have been instrumental in predicting how (5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone interacts with its targets at the molecular level. These studies have revealed that the compound's ability to bind tightly to protein kinases is influenced by its aromatic stacking interactions and hydrogen bonding patterns.
The piperazine moiety plays a crucial role in modulating the compound's solubility and bioavailability. Piperazine derivatives are known for their ability to cross the blood-brain barrier and reach central nervous system targets, making them valuable in treating neurological disorders. In addition, piperazine-based compounds have shown promise in treating infectious diseases by targeting bacterial enzymes and viral proteases.
The triazole ring is another key feature of this compound that contributes to its biological activity. Triazoles have been widely used in pharmaceuticals due to their stability and ability to form strong hydrogen bonds. They are particularly effective at inhibiting enzymes that are involved in metabolic pathways relevant to cancer and inflammation.
In conclusion, (5-Bromo-2-chlorophenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone represents a promising lead compound for further exploration in drug discovery. Its unique structural features make it well-suited for interaction with biological targets such as protein kinases. By leveraging computational studies and understanding the structural basis of its activity, researchers can develop more effective derivatives with improved therapeutic potential.
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